molecular formula C9H9FO2 B1339803 1-(3-Fluoro-2-methoxyphenyl)ethanone CAS No. 295779-86-1

1-(3-Fluoro-2-methoxyphenyl)ethanone

Cat. No.: B1339803
CAS No.: 295779-86-1
M. Wt: 168.16 g/mol
InChI Key: XWKGHXBPAPLVPW-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Fluoro-2-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductases, which are enzymes involved in the reduction of carbonyl compounds to alcohols . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for cell communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have indicated that prolonged exposure to this compound can result in significant alterations in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating the dosage levels at which the compound begins to exhibit toxic effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been found to be metabolized by specific cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can affect the metabolic flux and levels of various metabolites, providing insights into the compound’s metabolic fate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions and yields the desired ketone .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

1-(3-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKGHXBPAPLVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460097
Record name 1-(3-Fluoro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295779-86-1
Record name 1-(3-Fluoro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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